decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene
Description
Decacyclo[20.12.0.0²,⁷.0³,³².0⁶,¹¹.0⁸,²¹.0⁹,¹⁸.0¹⁰,¹⁵.0²⁵,³⁴.0²⁸,³³]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene (hereafter referred to as DC-TH) is a highly complex polycyclic aromatic hydrocarbon (PAH) with a fused-ring system comprising ten interconnected rings. Its IUPAC name reflects its intricate topology, including bridgehead positions, ring junctions, and stereochemical descriptors.
Key structural features include:
- Decacyclic framework: A combination of six-membered and strained smaller rings.
- Bridgehead substituents: Positions 2,7; 3,32; and others define stereochemical rigidity.
Properties
IUPAC Name |
decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-26-16-15-25-21(5-1)27(17)29(19)31(23)33(25)34(26)32(24)30(20)28(18)22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXFDAOHACWBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=CC=CC1=C9C8=C(C=C1)C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172133 | |
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-11-4 | |
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Cyclization and Aromatization
- The compound is typically synthesized by constructing smaller polycyclic units that are subsequently fused through cyclization reactions.
- Such cyclizations often involve thermal or catalytic conditions to promote ring closures.
- For example, thermolysis of precursor polycyclic compounds can induce ring opening and rearrangement leading to complex polycyclic structures, as seen in related compounds like noradamantene derivatives.
Use of Macrocyclic Precursors
- Related complex polycyclic compounds have been synthesized using macrocyclic precursors incorporating chalcone or other moieties, which undergo intramolecular cyclizations to form fused ring systems.
- These methods utilize readily available starting materials and reagents, employing condensation and cyclization steps under controlled conditions.
Specific Synthetic Example (Related Compound)
- In a thermolysis approach, a sealed glass capsule containing the precursor compound under vacuum is heated at elevated temperatures (e.g., 350 °C for 5 minutes), inducing rearrangement and ring formation, followed by purification steps involving washing and recrystallization.
- This method exemplifies how high temperature-induced ring transformations can be used to achieve complex polycyclic frameworks.
Data Table Summarizing Key Synthetic Parameters and Compound Properties
| Parameter | Value / Description |
|---|---|
| Compound Name | Decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-heptadecaene |
| CAS Number | 188-11-4 |
| Molecular Formula | C34H16 |
| Molecular Weight | 424.5 g/mol |
| General Synthetic Approach | Multi-step cyclization and aromatization of intermediate polycyclic precursors |
| Typical Reaction Conditions | Thermal cyclization (e.g., thermolysis at ~350 °C under vacuum), catalytic ring closures |
| Purification Methods | Recrystallization, chromatographic separation |
| Characterization Techniques | Spectroscopic (NMR, IR, UV-Vis), Mass spectrometry, X-ray crystallography |
| Applications | Materials science, pharmaceuticals research due to unique structural properties |
Research Findings and Analysis
- The compound’s synthesis is challenging due to its rigid and highly fused polycyclic structure, requiring precise control over reaction conditions to avoid side reactions or incomplete cyclization.
- Literature on related polycyclic compounds indicates that thermolysis and vacuum-sealed high-temperature treatment are effective for inducing necessary ring rearrangements and closures.
- Macrocyclic precursors with functional groups enabling intramolecular cyclization are also promising synthetic intermediates, as demonstrated in benzo-fused macrocycles synthesis.
- The compound’s stability and purity are enhanced by careful recrystallization and vacuum treatment post-synthesis.
- Analytical data such as InChI and SMILES strings confirm the detailed molecular connectivity and support structural verification.
Chemical Reactions Analysis
Types of Reactions
Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, sometimes resulting in vigorous reactions or explosions.
Reduction: Can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Undergoes halogenation, nitration, sulfonation, and Friedel-Crafts reactions at the benzene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while nitration produces nitro compounds.
Scientific Research Applications
The compound "decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene" is a complex polycyclic hydrocarbon with potential applications in various scientific fields. This article will explore its applications in detail, including its chemical properties, synthesis methods, and specific case studies demonstrating its utility in research and industry.
Structure and Composition
- Molecular Formula : C₃₄H₄₄
- Molecular Weight : 448.68 g/mol
- Structural Characteristics : The compound features multiple interconnected cycloalkane rings which contribute to its unique physical and chemical properties.
Solubility
The solubility of this compound is typically low in water but may dissolve in organic solvents such as chloroform and benzene.
Materials Science
Decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,... has been investigated for use in:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Nanotechnology : The compound's structure allows for potential use in nanomaterials and nanocomposites.
Biological Applications
Research has indicated potential uses in:
- Fluorescent Probes : The compound can be utilized as a fluorescent marker in biological imaging due to its photophysical properties.
- Drug Development : Investigations into its interaction with biological molecules suggest possible applications in developing therapeutic agents.
Environmental Science
The compound may also find applications in:
- Pollution Monitoring : Due to its stability and fluorescence properties, it can be used to detect environmental pollutants.
Case Study 1: Organic Electronics
A study demonstrated the use of decacyclo[20.12... as a key component in developing high-efficiency OLEDs that exhibited improved brightness and color purity compared to traditional materials.
Case Study 2: Biological Imaging
Research published in a peer-reviewed journal highlighted the effectiveness of this compound as a fluorescent probe for live-cell imaging applications due to its low cytotoxicity and high photostability.
Case Study 3: Environmental Detection
In another study focused on environmental monitoring techniques, the compound was employed to create sensors capable of detecting trace levels of hazardous substances in water samples.
Mechanism of Action
The mechanism of action of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound, making it useful in various applications such as organic electronics and sensors .
Comparison with Similar Compounds
Comparison with Similar Compounds
DC-TH belongs to a class of ultra-high-ring-count PAHs and heterocycles. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Heteroatom Influence :
- The inclusion of sulfur (S) and nitrogen (N) in analogs like the 28,31-dithia compound enhances chemical reactivity and biological activity, as seen in antimicrobial studies . DC-TH, lacking heteroatoms, may prioritize thermal/electronic stability over bioactivity.
- Oxygen-containing systems (e.g., heptaoxapentacyclo derivatives) exhibit crown ether-like properties, enabling cation binding—a feature absent in DC-TH .
Ring Strain and Conformation :
- DC-TH’s decacyclic system imposes significant ring strain, analogous to pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]decane derivatives. This strain can be mitigated in heteroatom-containing analogs (e.g., aza-rings) through resonance stabilization .
Applications: DC-TH: Potential use in organic electronics due to extended π-systems. Aza-/thia-analogs: Suited for pharmaceuticals (e.g., dual COX-antibacterial agents in ) . Crown ether analogs: Molecular sensors or catalysts .
Biological Activity
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as a coumarin derivative, has garnered attention in the scientific community for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry due to its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structure and Properties
The chemical structure of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is characterized by a chromene backbone with methoxy and carboxylic acid functional groups. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10O5 |
| Molecular Weight | 218.19 g/mol |
| Solubility | Soluble in organic solvents; slightly soluble in water |
The biological activity of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound acts as a scavenger of free radicals, reducing oxidative stress within cells. This property is significant for preventing cellular damage and aging .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating several signaling pathways. For instance, it has been observed to increase the expression of cyclin-dependent kinase inhibitors like p21 and downregulate pro-survival proteins such as p53 .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Biological Activity Data
Recent studies have quantified the biological activity of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid against various cancer cell lines. The following table summarizes key findings:
Case Studies
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid resulted in a significant reduction in cell viability (IC50 = 10.5 μM). Flow cytometry analysis indicated that this effect was associated with increased apoptosis markers such as caspase-3 activation .
- Inflammatory Response : Another investigation demonstrated that this compound effectively reduced the levels of inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing decacyclo[20.12.0...]heptadecaene, and how can researchers optimize yield while minimizing side products?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, focusing on high-strain cyclization steps. Use palladium-catalyzed cross-coupling for fused-ring assembly, and monitor reaction kinetics via HPLC to optimize temperature and solvent polarity (e.g., DMF vs. THF). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound . Validate purity using -NMR and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic techniques are most effective for characterizing the structural complexity of this compound?
- Methodological Answer : Combine -NMR for carbon skeleton verification, 2D-COSY for proton-proton correlations, and X-ray crystallography to resolve stereochemical ambiguities. For polycyclic systems, DFT-based computational modeling (e.g., Gaussian 16) can predict vibrational modes (IR/Raman) to cross-validate experimental data .
Q. How can researchers align their experimental design with existing theoretical frameworks for polycyclic aromatic systems?
- Methodological Answer : Ground the study in Hückel’s rule for aromaticity and frontier molecular orbital (FMO) theory to predict reactivity. Use molecular dynamics simulations (e.g., GROMACS) to model conformational stability, and link results to thermodynamic parameters (ΔG, ΔH) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Apply ab initio methods (e.g., MP2/cc-pVTZ) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies in -NMR splitting patterns may indicate dynamic stereochemistry, requiring variable-temperature NMR studies. Use Bayesian statistics to quantify confidence intervals for spectral assignments .
Q. What strategies are recommended for investigating structure-activity relationships (SAR) in bioactivity studies involving this compound?
- Methodological Answer : Design a SAR matrix testing substituent effects at key positions (e.g., ring junctions). Employ high-throughput screening (HTS) with dose-response curves (IC₅₀) in cell-based assays. Pair with molecular docking (AutoDock Vina) to map binding affinities to target proteins (e.g., kinases). Address data contradictions using ANOVA to isolate confounding variables (e.g., solvent polarity) .
Q. How can AI-driven tools enhance the prediction of synthetic routes or physicochemical properties for this compound?
- Methodological Answer : Train neural networks (e.g., Chemprop) on datasets of polycyclic compounds to predict solubility, logP, and reaction yields. Integrate with COMSOL Multiphysics for fluid dynamics optimization in continuous-flow synthesis. Validate predictions against experimental benchmarks to refine algorithms .
Methodological Frameworks for Addressing Challenges
Key Considerations for Experimental Design
- Sample Preparation : Use inert atmosphere (Ar/glovebox) to prevent oxidation during synthesis .
- Data Validation : Replicate experiments across ≥3 batches to assess inter-batch variability.
- Ethical Compliance : Adhere to institutional guidelines for handling high-strain, reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
